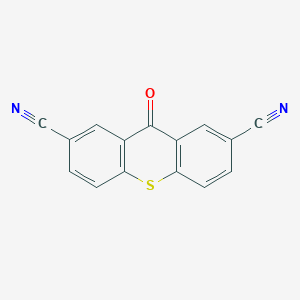
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound’s unique structure, featuring a thioxanthene core with oxo and dicarbonitrile functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioxanthone with cyanogen bromide in the presence of a base, leading to the formation of the dicarbonitrile derivative. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dicarbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thioxanthene derivatives.
Aplicaciones Científicas De Investigación
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s oxo and dicarbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carbonitrile
- Thioxanthone
Uniqueness
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
112120-84-0 |
|---|---|
Fórmula molecular |
C15H6N2OS |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
9-oxothioxanthene-2,7-dicarbonitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9-1-3-13-11(5-9)15(18)12-6-10(8-17)2-4-14(12)19-13/h1-6H |
Clave InChI |
OCDVCKZHIUUVAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=O)C3=C(S2)C=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















